molecular formula C12H26O3Si B14185305 tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate CAS No. 918422-56-7

tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate

Cat. No.: B14185305
CAS No.: 918422-56-7
M. Wt: 246.42 g/mol
InChI Key: DMNYPCQPJFZIAC-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate: is an organic compound that features both a tert-butyl ester and a trimethylsilyl group. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate typically involves the esterification of 5-hydroxy-4-(trimethylsilyl)pentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate is used as a building block in organic synthesis

Biology: In biological research, the compound is used as a precursor for the synthesis of bioactive molecules. Its stability and reactivity make it suitable for the development of pharmaceuticals and other biologically active compounds.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Researchers investigate its role in drug development, particularly in the design of novel therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the manufacture of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective reactions to occur at other sites within the molecule. The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions, releasing the active hydroxyl group for further reactions.

Comparison with Similar Compounds

  • tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 5-(tert-Butyl)-4-hydroxy-m-toluic acid

Comparison: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate is unique due to the presence of both a tert-butyl ester and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile in synthetic applications compared to similar compounds. The presence of the trimethylsilyl group also enhances the compound’s volatility, facilitating its analysis by techniques such as gas chromatography.

Properties

CAS No.

918422-56-7

Molecular Formula

C12H26O3Si

Molecular Weight

246.42 g/mol

IUPAC Name

tert-butyl 5-hydroxy-4-trimethylsilylpentanoate

InChI

InChI=1S/C12H26O3Si/c1-12(2,3)15-11(14)8-7-10(9-13)16(4,5)6/h10,13H,7-9H2,1-6H3

InChI Key

DMNYPCQPJFZIAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(CO)[Si](C)(C)C

Origin of Product

United States

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